2-Deoxy-2-(formylamino)hexopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-(formylamino)hexopyranose is a derivative of hexopyranose, a six-membered ring structure commonly found in carbohydrates This compound is characterized by the replacement of a hydroxyl group with a formylamino group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-(formylamino)hexopyranose typically involves the following steps:
Starting Material: The synthesis begins with a hexopyranose derivative, such as glucose or galactose.
Protection of Hydroxyl Groups: The hydroxyl groups on the hexopyranose are protected using acylation or silylation to prevent unwanted reactions.
Introduction of Formylamino Group: The protected hexopyranose is then subjected to formylation, where a formyl group is introduced at the second carbon position. This can be achieved using formic acid or formyl chloride in the presence of a base.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-(formylamino)hexopyranose can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: 2-Deoxy-2-(carboxylamino)hexopyranose.
Reduction: 2-Deoxy-2-(amino)hexopyranose.
Substitution: Various substituted hexopyranose derivatives depending on the nucleophile used.
Scientific Research Applications
2-Deoxy-2-(formylamino)hexopyranose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential role in metabolic pathways and as a probe for carbohydrate metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting carbohydrate-processing enzymes.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-(formylamino)hexopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The formylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity or altering their function. This can affect various metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-hexopyranose: Similar structure with an acetamido group instead of a formylamino group.
2-Deoxy-2-(hexanoylamino)hexopyranose: Contains a hexanoylamino group at the second carbon position.
2-Deoxy-2-(acetylamino)hexopyranose: Features an acetylamino group at the second carbon position.
Uniqueness
2-Deoxy-2-(formylamino)hexopyranose is unique due to the presence of the formylamino group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds
Properties
CAS No. |
15961-56-5 |
---|---|
Molecular Formula |
C7H13NO6 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]formamide |
InChI |
InChI=1S/C7H13NO6/c9-1-3-5(11)6(12)4(8-2-10)7(13)14-3/h2-7,9,11-13H,1H2,(H,8,10) |
InChI Key |
FVMMQJUBNMOPPR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.